molecular formula C30H35N3O2 B10838052 (-)-Phenethylcymserine

(-)-Phenethylcymserine

Cat. No.: B10838052
M. Wt: 469.6 g/mol
InChI Key: WKDFOVDLOVYRAJ-TXDWVUBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Phenethylcymserine is a chiral chemical compound offered for research and development purposes. As a derivative of the phenethylamine structural class—a group known for its significance in medicinal chemistry and neuroscience—this compound is of interest for investigating a range of biochemical pathways . The stereospecific "(-)" designation indicates the compound is provided as a single enantiomer, which is critical for studies requiring high specificity at biological targets. Main Applications & Research Value: This chemical is suited for use as a standard or reference material in analytical method development. Researchers may also employ it in structure-activity relationship (SAR) studies to explore the pharmacological profile of novel phenethylamine derivatives, which have been investigated for activities at various GPCRs, including serotonin and dopamine receptors . Its structure suggests potential utility as an intermediate or building block in the multi-step synthesis of more complex, target-oriented molecules. Intended Use & Handling: this compound is labeled "For Research Use Only" (RUO). RUO products are essential tools for scientific investigation in laboratory settings, facilitating fundamental research, drug discovery, and the development of new diagnostic assays . This product is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H35N3O2

Molecular Weight

469.6 g/mol

IUPAC Name

[(8bS)-4,8b-dimethyl-3-(2-phenylethyl)-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(4-propan-2-ylphenyl)carbamate

InChI

InChI=1S/C30H35N3O2/c1-21(2)23-10-12-24(13-11-23)31-29(34)35-25-14-15-27-26(20-25)30(3)17-19-33(28(30)32(27)4)18-16-22-8-6-5-7-9-22/h5-15,20-21,28H,16-19H2,1-4H3,(H,31,34)/t28?,30-/m0/s1

InChI Key

WKDFOVDLOVYRAJ-TXDWVUBVSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4[C@]3(CCN4CCC5=CC=CC=C5)C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN4CCC5=CC=CC=C5)C)C

Origin of Product

United States

Synthetic Methodologies and Structural Derivatization of Phenethylcymserine

Synthetic Pathways and Reaction Schemes for (-)-Phenethylcymserine Production

The synthesis of this compound originates from the naturally occurring alkaloid (-)-physostigmine or its synthetic equivalent. The core of its synthesis involves the modification of the eseroline (B613827) backbone. A plausible and commonly employed synthetic route commences with (-)-eseroline, which serves as a key intermediate.

The initial step is the hydrolysis of (-)-physostigmine, which can be achieved using reagents like sodium methoxide (B1231860) in ethanol (B145695) or sodium butoxide in butanol to yield (-)-eseroline. drugfuture.com Subsequently, the synthesis proceeds through the formation of a carbamate (B1207046) linkage. In the case of phenserine (B12825), a closely related analog, (-)-eseroline is reacted with phenyl isocyanate. drugfuture.comnih.gov For this compound, the synthesis would logically involve the N-phenethylation of a suitable precursor.

A likely pathway involves the use of (-)-N1-norcymserine as an intermediate. The phenethyl group is then introduced at the N1 position. This alkylation step is a critical transformation in the synthesis of this compound.

Reaction Scheme:

While a specific reaction scheme for the industrial synthesis of this compound is not publicly detailed, a representative scheme can be inferred from the synthesis of its analogs. The final step would likely involve the reaction of (-)-N1-norcymserine with a phenethyl halide (e.g., phenethyl bromide) or a similar electrophilic phenethylating agent in the presence of a suitable base to facilitate the N-alkylation.

Enantioselective Synthesis and Chiral Control Methodologies

The biological activity of physostigmine (B191203) analogs is highly dependent on their stereochemistry. karger.com Therefore, maintaining the correct absolute configuration at the chiral centers of the hexahydropyrrolo[2,3-b]indole ring system is paramount. The enantioselective synthesis of this compound relies on starting with the correctly configured precursor, namely the (-) enantiomer of eseroline, which is typically obtained from the natural product (-)-physostigmine.

Modern asymmetric synthesis techniques have also been applied to the synthesis of the physostigmine core, ensuring access to enantiomerically pure starting materials. These methods include:

Chiral Auxiliaries: Employing chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. mdpi.com

Asymmetric Catalysis: Utilizing chiral catalysts to achieve high enantioselectivity in the formation of the key stereocenters. mdpi.com This includes methods like molybdenum-catalyzed asymmetric allylation to generate quaternary stereocenters. researchgate.net

By starting with enantiopure (-)-eseroline or a synthetically derived equivalent, the subsequent chemical transformations to introduce the phenethyl and carbamate moieties are designed to proceed without racemization, thus preserving the desired stereochemistry in the final this compound product.

Preparation of Pharmaceutically Relevant Salt Forms (e.g., Tartrate)

For pharmaceutical applications, it is often necessary to convert the free base of a drug into a salt form to improve properties such as solubility and stability. For phenserine, a closely related compound, the tartrate salt is commonly used. google.com A similar strategy is applicable to this compound.

The preparation of the tartrate salt generally involves reacting the free base of this compound with tartaric acid in a suitable solvent system. A common procedure involves dissolving the base in an alcohol, such as ethanol, and adding a solution of tartaric acid in a mixture of ethanol and water. nih.gov Seeding with a small crystal of the tartrate salt can be employed to induce crystallization. nih.gov The resulting salt is then isolated by filtration and dried.

Table 1: General Procedure for Tartrate Salt Formation

StepDescription
1. Dissolution The free base of this compound is dissolved in an appropriate solvent, such as anhydrous ethanol.
2. Acid Addition A solution of tartaric acid in a suitable solvent mixture (e.g., ethanol/water) is added to the solution of the free base.
3. Crystallization The mixture is stirred, and crystallization is induced, potentially with seeding.
4. Isolation The precipitated tartrate salt is collected by filtration.
5. Washing & Drying The collected solid is washed with a cold solvent (e.g., heptane) and dried under vacuum.

Synthesis of Quaternary Ammonium (B1175870) Analogs of this compound

To modify the pharmacokinetic properties of this compound, such as reducing its ability to cross the blood-brain barrier, quaternary ammonium analogs have been synthesized. tandfonline.com These derivatives are of interest as long-acting peripheral cholinesterase inhibitors. tandfonline.com

The synthesis of the N(1)-methylammonium bromide of this compound involves the quaternization of the N1 nitrogen of the indole (B1671886) ring system. tandfonline.com This is achieved by reacting this compound with a methylating agent.

Synthetic Procedure:

This compound is dissolved in an anhydrous solvent such as acetonitrile. An excess of bromomethane (B36050) (methyl bromide), typically as a solution in diethyl ether, is added to the reaction mixture. The reaction is stirred at room temperature, and upon completion, the solvent and excess reagent are evaporated to yield the quaternary ammonium salt. The product can be further purified by crystallization from a solvent like water.

Table 2: Synthesis of N(1)-Methylammonium bromide of this compound

ReactantReagentSolventConditionsProduct
This compoundBromomethane (in Et₂O)AcetonitrileRoom temperature, overnightN(1)-Methylammonium bromide of this compound

Analytical and Spectroscopic Characterization Methods in Synthetic Chemistry

The identity and purity of this compound and its derivatives are confirmed using a variety of analytical and spectroscopic techniques. These methods are crucial for quality control in the synthetic process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. For the N(1)-methylammonium bromide of this compound, the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the aromatic protons, the N-H proton, and the various alkyl groups, including the newly introduced methyl groups on the quaternary nitrogen.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds. For instance, the quaternary ammonium analog of this compound would show a molecular ion corresponding to its cationic structure. mdpi.com

Optical Rotation: The stereochemical purity of this compound and its derivatives is confirmed by measuring the specific optical rotation. For the N(1)-methylammonium bromide of this compound, a specific rotation of -142.8° (c = 0.2 in EtOH) has been reported.

Melting Point: The melting point is a key physical property used to assess the purity of the synthesized compounds. The crystalline N(1)-methylammonium bromide of this compound has a reported melting point of 150–151 °C.

Table 3: Analytical Data for the N(1)-Methylammonium bromide of this compound

AnalysisResult
Melting Point 150–151 °C
Specific Rotation [α]²³_D -142.8° (c = 0.2, EtOH)
¹H NMR (DMSO-d₆) δ 10.02 (s, 1H, N-H), 7.45-6.70 (m, 12H, Ar-H), 5.22 (s, 1/2H, C8-H), 5.18 (s, 1/2H, C8-H), 3.70-2.80 (m, 10H), 3.40 (s, 6H, N1⁺-(CH₃)₂)

Enzymatic Inhibition Profile and Selectivity of Phenethylcymserine

Quantification of Acetylcholinesterase (AChE) Inhibitory Potency

(-)-Phenethylcymserine demonstrates exceedingly low potency as an inhibitor of acetylcholinesterase. Research indicates its half-maximal inhibitory concentration (IC50) for AChE is greater than 30,000 nM, signifying very weak interaction with this enzyme. frontiersin.orgfrontiersin.org This characteristic positions it as a highly selective agent, with its primary inhibitory activity directed elsewhere.

Quantification of Butyrylcholinesterase (BuChE) Inhibitory Potency

In stark contrast to its effect on AChE, this compound is a potent inhibitor of butyrylcholinesterase. The compound exhibits a half-maximal inhibitory concentration (IC50) value of 6.0 nM for BuChE. frontiersin.orgfrontiersin.org This potent inhibition underscores its primary mechanism of action within the cholinergic system.

Determination of Differential Selectivity for BuChE over AChE

The differential inhibitory activity of this compound results in a remarkable selectivity for BuChE over AChE. Based on the IC50 values, the compound is approximately 5,000-fold more selective for BuChE than for AChE. nih.govresearchgate.net Some studies describe this as an "absolute selectivity for BuChE," highlighting its specificity as a BuChE inhibitor. nih.gov

Comparative Analysis of Cholinesterase Inhibition with Related Physostigmine (B191203) Derivatives and Other Cholinesterase Inhibitors

The inhibitory profile of this compound becomes clearer when compared with its structural relatives and other well-known cholinesterase inhibitors. Unlike this compound, its parent compound, (-)-physostigmine, and the related compound (-)-phenserine show different selectivity profiles. (-)-Physostigmine inhibits both AChE and BuChE, while (-)-phenserine is selective for AChE. nih.govfrontiersin.orgnih.gov Other cymserine (B1245408) analogs, such as (-)-cymserine and (-)-bisnorcymserine, also show a preference for BuChE, but to varying degrees. nih.govfrontiersin.orgfrontiersin.org Clinically used drugs like Donepezil are highly selective for AChE, whereas Rivastigmine inhibits both enzymes. nih.govfrontiersin.orgpsychiatrist.com

CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity Profile
This compound>30,000 frontiersin.orgfrontiersin.org6.0 frontiersin.orgfrontiersin.org~5000-fold for BuChE nih.govresearchgate.net
(-)-Cymserine760 frontiersin.orgfrontiersin.org51 frontiersin.orgfrontiersin.org~15-fold for BuChE
(-)-BisnorcymserineData not availableData not available>100-fold for BuChE nih.gov
(-)-Phenserine45.3 nih.govscispace.comData not availableSelective for AChE nih.gov
(-)-Physostigmine27.9 frontiersin.orgnih.gov16.0 frontiersin.orgnih.govDual Inhibitor
DonepezilData not availableData not available~1000-fold for AChE frontiersin.org
RivastigmineData not availableData not availableDual Inhibitor nih.govpsychiatrist.com

Enzyme Kinetic Analysis of this compound Inhibition

Kinetic studies have been conducted to elucidate the mechanism by which this compound inhibits its target enzyme. google.com These analyses have revealed that this compound acts as a potent competitive inhibitor of human BuChE. nih.govresearchgate.net This mode of inhibition signifies that the compound directly competes with the natural substrate, butyrylcholine, for binding to the active site of the enzyme. The development of such entirely selective BuChE inhibitors that can elevate brain acetylcholine (B1216132) levels suggests a significant physiological function for BuChE. nih.gov

Structure Activity Relationships Sar and Analog Development for Phenethylcymserine

Identification of Key Structural Moieties Influencing Cholinesterase Activity

The inhibitory activity of (-)-phenethylcymserine is dictated by several key structural features inherent to its molecular framework. The molecule can be deconstructed into three principal moieties, each contributing significantly to its interaction with cholinesterase enzymes:

The Eseroline (B613827) Core: This tricyclic pyrroloindoline ring system forms the fundamental scaffold of the molecule. Derived from physostigmine (B191203), this core structure is essential for positioning the molecule within the active site gorge of the cholinesterases.

The Carbamate (B1207046) Moiety: The carbamoyl (B1232498) group is a critical functional group responsible for the mechanism of inhibition. It interacts with the serine residue in the catalytic active site of both acetylcholinesterase (AChE) and BChE, leading to a reversible carbamoylation of the enzyme, which temporarily renders it inactive.

The N(1)-Phenethyl Group: The addition of a phenethyl group at the N(1) position of the eseroline core is the most defining feature of this compound. This bulky, aromatic substituent is crucial for modulating the compound's selectivity, particularly enhancing its affinity for BChE over AChE. The larger and more flexible active site gorge of BChE can better accommodate this group compared to the narrower gorge of AChE.

Impact of Structural Modifications on Enzymatic Selectivity and Potency

Structural modifications of the parent compound, cymserine (B1245408), have demonstrated a profound impact on both the potency and selectivity of cholinesterase inhibition. The development of this compound is a prime example of how targeted chemical changes can shift the inhibitory profile from a moderately selective agent to a highly selective one.

The strategic addition of the N(1)-phenethyl group dramatically enhances selectivity for BChE. Research has shown that while cymserine has a moderate preference for BChE, this compound (PEC) is a potent and highly selective BChE inhibitor with negligible effects on AChE at therapeutic concentrations. pnas.orgnih.gov In one study, PEC administration in rats led to a 39% inhibition of BChE with no significant effect on AChE activity. nih.gov This selectivity is attributed to the hydrophobic interactions between the phenethyl group and specific amino acid residues within the larger active site of BChE.

The table below illustrates the shift in potency and selectivity with modifications to the cymserine scaffold.

CompoundModification from CymserineAChE IC50 (nM)BChE IC50 (nM)Selectivity Index (AChE/BChE)
Cymserine-240425.7
This compound (PEC)Addition of N(1)-phenethyl group18,0005.83103
(-)-N1-Bisnorcymserine (BNC)Removal of N(1)-methyl and N(8)-methyl groups>100,0000.9>111,111

Data sourced from Greig et al. (2005). pnas.org

Development and Characterization of Novel this compound Analogs

The success of this compound as a selective BChE inhibitor spurred the development of further analogs to refine its pharmacological profile. The goal has been to create compounds with high potency, selectivity, and favorable metabolic stability. A significant concern with early cymserine derivatives was their potential metabolism to eseroline, a neurotoxic compound. wikipedia.org

Novel analogs have been synthesized by modifying both the N(1)-substituent and other positions on the cymserine scaffold. acs.org For instance, the development of compounds like (-)-N1-bisnorcymserine (BNC) involved removing methyl groups from the core structure, which resulted in an even greater selectivity for BChE. pnas.org Another line of research has focused on introducing different substituents on the N-benzyl or N-phenethyl group to explore interactions with the BChE active site further. An example is fluorobenzylcymserine (FBC), which was designed as a selective BChE inhibitor to test the hypothesis that BChE inhibition could be a viable therapeutic strategy. researchgate.net These development efforts highlight a systematic approach to optimizing the lead structure of cymserine for enhanced BChE inhibition.

Positional and Substituent Effects on Cholinesterase Inhibition Profiles

The substitution pattern on the N-phenethyl moiety of this compound is predicted to have a significant influence on its inhibitory profile. While specific SAR data for substitutions on the phenethyl ring of phenethylcymserine (B1244764) are not extensively published, principles from related fields of medicinal chemistry provide valuable insights.

Studies on other classes of compounds with N-phenethyl groups have shown that the position and electronic nature of substituents on the phenyl ring can dramatically alter biological activity. For example, moving a nitro substituent from the para- to the meta-position on the N-phenethyl ring of norhydromorphone (B170126) converted a potent agonist into an antagonist at the mu-opioid receptor. mdpi.com This "tail wags the dog" effect underscores the importance of the terminal aromatic ring's interactions deep within a receptor or enzyme binding pocket.

Applying this principle to this compound, it can be hypothesized that:

Positional Isomerism: Placing substituents (e.g., fluoro, chloro, methoxy) at the ortho-, meta-, or para-positions of the phenethyl ring would likely alter the molecule's orientation within the BChE active site, affecting binding affinity and potency.

Electronic Effects: Electron-withdrawing or electron-donating groups on the phenyl ring could modify key electronic interactions, such as π-π stacking with aromatic residues like Tryptophan (Trp231) in the BChE acyl-binding pocket. acs.org

Steric Effects: The size and bulk of the substituent would influence how well the phenethyl group fits within the active site gorge, potentially enhancing or diminishing selectivity and potency.

Rational Design Principles for Enhanced Cholinesterase Inhibitor Development

The development of this compound and its analogs has been guided by several key rational design principles aimed at creating superior cholinesterase inhibitors, particularly for BChE.

Targeting BChE Selectivity: A primary principle has been the specific targeting of BChE. The observation that BChE levels are elevated in the brains of Alzheimer's disease patients, while AChE levels may decline, provided a strong rationale for developing BChE-selective inhibitors. nih.gov The design strategy involves incorporating structural features, like the N-phenethyl group, that are better accommodated by the larger active site of BChE compared to AChE.

Structure-Based Design: Knowledge of the three-dimensional structures of AChE and BChE has been instrumental. The design of cymserine analogs was based on exploiting differences in the binding domains of the two enzymes. pnas.org The wider, more flexible gorge of BChE, with key differences in amino acid residues, allows for the accommodation of bulkier substituents, a feature that has been systematically exploited.

Improving Metabolic Stability and Safety: A critical design consideration is the avoidance of toxic metabolites. Cymserine can be metabolized to eseroline, which is neurotoxic. wikipedia.org A rational approach to analog design, therefore, involves modifying the metabolic soft spots of the molecule to block this pathway, ensuring that new compounds are not prodrugs for harmful substances. This involves creating derivatives with altered metabolic fates that retain high BChE inhibitory activity.

Optimizing Pharmacokinetics: Enhancing properties such as blood-brain barrier permeability is another key principle. The lipophilicity of the N(1)-substituent can be tuned to improve brain penetration. For example, the calculated Log P value for this compound (5.72) is significantly higher than that of cymserine (3.51), suggesting increased lipid solubility which can facilitate entry into the central nervous system. pnas.org

By integrating these principles, researchers continue to refine the cymserine scaffold to produce next-generation BChE inhibitors with potentially enhanced therapeutic profiles.

Molecular and Cellular Mechanisms of Action of Phenethylcymserine

Modulation of Cholinergic Neurotransmission Pathways

Elevation of Brain Acetylcholine (B1216132) Levels in Preclinical Models

As a potent BuChE inhibitor, (-)-phenethylcymserine plays a crucial role in augmenting acetylcholine (ACh) levels in the brain. nih.gov In the progression of certain neurodegenerative conditions, AChE activity may decline while BuChE levels can increase, making BuChE a key regulator of ACh concentrations. nih.gov By selectively inhibiting BuChE, this compound effectively increases the availability of ACh in the synaptic cleft. nih.gov Preclinical studies have demonstrated that selective BuChE inhibitors like this compound can elevate brain ACh levels, highlighting the physiological function of BuChE in cholinergic neurotransmission. nih.gov

Influence on Amyloid Precursor Protein (APP) Metabolism and Processing

Reduction of Intracellular and Extracellular Amyloid Precursor Protein Levels

Research has shown that this compound can influence the metabolic processing of amyloid precursor protein (APP). Preclinical studies in animal models with cholinergic deficits have indicated that this compound can lead to a reduction in APP levels in the cerebrospinal fluid. nih.govscispace.comresearchgate.net Furthermore, in vitro investigations have demonstrated that treatment with this compound results in a dose- and time-dependent decrease in both intracellular and extracellular levels of APP. nih.govscispace.comkau.edu.sa This suggests a direct role for BuChE inhibition in modulating the pathways that produce APP.

Engagement with Cholinergic Anti-inflammatory Pathways

The cholinergic anti-inflammatory pathway is a neural mechanism that controls systemic and local inflammatory responses. nih.gov Acetylcholine, the primary signaling molecule in this pathway, can inhibit the production and release of pro-inflammatory cytokines. nih.govresearchgate.net

Modulation of Pro-inflammatory Cytokine Production (e.g., Interleukin-1β, Tumor Necrosis Factor-α, Monocyte Chemoattractant Protein-1)

This compound, by virtue of its ability to increase acetylcholine levels, engages with the cholinergic anti-inflammatory pathway to modulate immune responses. nih.gov Studies have shown that selective BuChE inhibition can lead to a reduction in the production of pro-inflammatory cytokines. nih.gov Specifically, in peripheral blood mononuclear cells (PBMCs) from patients with Alzheimer's disease, this compound has been shown to mitigate the amyloid-β-induced increase in Tumor Necrosis Factor-α (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govcore.ac.uk While it had a small reductive effect on TNF-α and MCP-1 levels in healthy control PBMCs, it notably caused a significant increase in the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov In vitro studies have further demonstrated that selective BuChE inhibition can lower the production of Interleukin-1β (IL-1β) and TNF-α. nih.gov

CytokineEffect of this compoundCell/System StudiedReference
Tumor Necrosis Factor-α (TNF-α)Mitigated Amyloid-β-induced risePeripheral Blood Mononuclear Cells (PBMCs) from AD patients nih.govcore.ac.uk
Monocyte Chemoattractant Protein-1 (MCP-1)Mitigated Amyloid-β-induced risePeripheral Blood Mononuclear Cells (PBMCs) from AD patients nih.govcore.ac.uk
Interleukin-1β (IL-1β)Lowered production with selective BuChE inhibitionIn vitro studies nih.gov
Interleukin-10 (IL-10)Dramatically elevated levelsPeripheral Blood Mononuclear Cells (PBMCs) from healthy controls nih.gov

Interaction with Other Serine Hydrolase Enzymes (e.g., Carboxylesterases)

This compound belongs to the carbamate (B1207046) class of compounds, which are known to interact with serine hydrolase enzymes by covalently modifying the active site serine. researchgate.nettaylorandfrancis.comnih.gov This family of enzymes includes not only cholinesterases but also carboxylesterases (CEs). scispace.com

Computational Analysis of Ligand-Enzyme Binding Interactions

Computational modeling, including molecular docking and molecular dynamics (MD) simulations, has been instrumental in elucidating the binding interactions between this compound and its primary target, butyrylcholinesterase (BChE), as well as its weaker interactions with acetylcholinesterase (AChE). These studies provide a detailed view of the molecular basis for its potent and selective inhibition of BChE.

Molecular docking studies have been employed to predict the binding pose of this compound and its analogs within the active site of human BChE (huBuChE). The active site of BChE is located at the bottom of a deep and narrow gorge, approximately 20 Å deep. acs.org The volume of this gorge in huBuChE is notably larger than that in AChE, which contributes to the differential binding of inhibitors. acs.org

For cymserine (B1245408) analogs, docking studies reveal critical interactions with key amino acid residues within the BChE active site. The phenethyl group of this compound is oriented towards aromatic residues such as Trp82 and Tyr332, forming favorable hydrophobic and π-π stacking interactions. The positively charged nitrogen atom of the cymserine core is stabilized by interaction with Trp231. science.gov This orientation positions the carbamate moiety in proximity to the catalytic serine residue (Ser198), although at a distance that suggests inhibition rather than covalent bonding. science.gov

In a study of fluorobenzylcymserine (FBC), a closely related analog, molecular docking using Autodock4 identified two significant interaction sites within BChE. nih.gov One site is the well-characterized deep gorge containing polar and aromatic residues. A second identified site is lined with aliphatic and sulfur-containing residues, suggesting multiple potential binding modes or allosteric interactions that could contribute to the inhibitory activity. nih.gov

The structural basis for the selectivity of this compound for BChE over AChE lies in the differences in the amino acid residues lining their respective active site gorges. The active site of huBuChE contains several non-aromatic residues that are aromatic in AChE (e.g., Leu286 and Val288 in BChE correspond to Phe295 and Phe297 in AChE), creating a more hydrophobic and less sterically hindered environment in BChE that can better accommodate the bulky phenethyl group of this compound.

Molecular dynamics simulations further complement the docking studies by providing insights into the stability of the ligand-enzyme complex over time. For related cholinesterase inhibitors, MD simulations have been used to confirm the stability of the binding pose predicted by docking and to analyze the dynamic nature of the interactions. science.gov

The following table summarizes the key findings from computational analyses of this compound and related cymserine analogs.

Compound/AnalogTarget EnzymeComputational MethodKey Findings
Cymserine AnalogHuman Butyrylcholinesterase (huBuChE)Molecular DockingThe two benzene (B151609) rings of the inhibitor orient towards Trp82 and Tyr332, with the positively charged nitrogen stabilized by Trp231. The ester group is positioned 3.89 Å from Ser198. science.gov
Fluorobenzylcymserine (FBC)Human Butyrylcholinesterase (huBuChE)Molecular Docking (Autodock4)Two strong interaction sites were identified: one deep in the gorge with polar/aromatic residues and a second lined with aliphatic/sulfur-containing residues. nih.gov
Berberine Derivatives (as a comparative example)Butyrylcholinesterase (BuChE)Molecular Docking and Molecular Dynamics (MD) SimulationThe predicted binding free energy was consistent with experimental data, with van der Waals energy being the primary differentiator of inhibitory activity among the analogs. science.gov

These computational studies, in conjunction with enzyme kinetic analyses, provide a robust framework for understanding the potent and selective inhibitory activity of this compound against BChE. The detailed insights into the binding interactions are crucial for the rational design of new and improved BChE inhibitors for potential therapeutic applications.

Pharmacological Evaluation of Phenethylcymserine in Preclinical Models

In Vitro Cellular and Biochemical Assays

Cholinesterase Inhibition in Human Enzyme Preparations (Ex Vivo) and Mammalian Cell Lines

(-)-Phenethylcymserine has demonstrated potent and selective inhibitory activity against butyrylcholinesterase (BuChE) in ex vivo preparations of human enzymes. nih.govfrontiersin.org Studies have quantified this inhibitory action by determining the concentration required to inhibit 50% of the enzyme's activity (IC50). For this compound, the IC50 for BuChE is approximately 6.0 nM, while its inhibitory effect on acetylcholinesterase (AChE) is significantly lower, with an IC50 value greater than 30,000 nM. frontiersin.org This indicates a high degree of selectivity for BuChE over AChE.

The inhibitory interaction of carbamate-based inhibitors like this compound occurs within a narrow gorge of the cholinesterase enzymes. nih.gov Research has also been conducted on the N(1)-methylammonium analogue of this compound, which has also been shown to be a potent anticholinesterase. nih.gov

In cellular systems, the effects of cholinesterase inhibitors have been explored in peripheral blood mononuclear cells (PBMCs) and the THP-1 macrophage-like cell line. nih.gov While specific data for this compound's direct cholinesterase inhibition in these exact cell lines is not detailed in the provided results, the broader context of these studies is to understand the interplay between cholinesterase inhibition and inflammatory responses. nih.gov

Interactive Table: Cholinesterase Inhibition of this compound

Enzyme IC50 (nM)
Butyrylcholinesterase (BuChE) 6.0
Acetylcholinesterase (AChE) >30,000

This table showcases the high selectivity of this compound for BuChE.

Assessment of Biochemical Effects on Amyloid-β Aggregation and Clearance

Preclinical studies suggest that selective BuChE inhibitors, including this compound, can influence the processing of amyloid precursor protein (APP), from which amyloid-beta (Aβ) peptides are derived. scispace.com In animal models with cholinergic forebrain lesions, treatment with phenethylcymserine (B1244764) resulted in a reduction of APP levels in the cerebrospinal fluid. scispace.com Furthermore, administration of BuChE inhibitors has been shown to decrease both intracellular and extracellular levels of APP in a manner dependent on the dose and duration of treatment. scispace.com

While the direct impact of this compound on Aβ aggregation and clearance is an area of ongoing research, the rationale is that by inhibiting BuChE, which is found to be elevated in Alzheimer's disease brains, these inhibitors may help in reducing the formation of Aβ plaques. ijpsr.comnih.gov Some studies propose that BuChE inhibitors might also play a role in mitigating the neurotoxic effects of Aβ aggregates. nih.gov

Evaluation of Anti-inflammatory Effects in Cellular Systems

The anti-inflammatory properties of cholinesterase inhibitors are linked to the "cholinergic anti-inflammatory pathway," where acetylcholine (B1216132) (ACh) can modulate immune responses. nih.gov In cellular systems like peripheral blood mononuclear cells (PBMCs) from Alzheimer's disease patients, selective inhibition of BuChE by this compound has been shown to significantly reduce the Aβ-induced increase in pro-inflammatory cytokines such as Monocyte Chemoattractant Protein-1 (MCP-1) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov However, it had a minimal effect on the Aβ-induced elevation of Interleukin-6 (IL-6). nih.gov Interestingly, while Aβ alone did not affect the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10), the presence of another cholinesterase inhibitor, (-)-phenserine, led to a significant increase in IL-10 levels. nih.gov These findings suggest that BuChE inhibition can temper the inflammatory response triggered by Aβ.

In Vivo Animal Model Studies

Assessment of Cognitive Function in Rodent Models (e.g., Learning and Memory in Maze Trials)

This compound has been evaluated for its effects on cognitive function in various rodent models. In aged rats, administration of N1-phenethylcymserine was found to inhibit BuChE activity and improve their performance in a 14-unit T-maze test compared to untreated control animals. psychiatrist.comnih.gov Preliminary data also suggests that phenethylcymserine can enhance the performance of aged rats in complex maze tasks, indicating that selective modulation of BuChE may be a viable strategy for addressing age-related cognitive deficits. americanagingassociation.org

Furthermore, in a study using mice with cognitive dysfunction induced by the administration of Aβ peptide, repeated daily administration of N1-phenethylcymserine was shown to ameliorate the Aβ-induced cognitive impairment. nih.gov These findings support the potential of selective BuChE inhibitors to improve learning and memory.

Effects on Brain Acetylcholine Levels via In Vivo Microdialysis

In vivo microdialysis studies in rats have demonstrated that the selective inhibition of BuChE by this compound can lead to an increase in extracellular acetylcholine (ACh) levels in the brain. nih.govresearchgate.net Systemic administration of this compound to healthy rats resulted in a two- to threefold elevation in brain extracellular ACh levels. nih.gov To achieve this increase, a 39% inhibition of BuChE in the brain was observed. nih.gov This is significant because in the rat brain, AChE constitutes over 90% of the total cholinesterase activity. nih.gov These studies provide direct evidence that even with the predominance of AChE, selective inhibition of BuChE is sufficient to elevate brain ACh levels, which is a key therapeutic target in conditions with cholinergic deficits. nih.gov

Influence on Amyloid Precursor Protein Levels in Cerebrospinal Fluid and Brain Tissue

Preclinical investigations in animal models have demonstrated that this compound administration leads to a reduction of amyloid precursor protein (APP) levels in both cerebrospinal fluid (CSF) and brain tissue. scispace.comresearchgate.net Studies conducted on animals with cholinergic forebrain lesions have shown that this compound results in an in vivo decrease in the levels of APP found in the cerebrospinal fluid. scispace.comresearchgate.net

The inhibitory action of this compound on butyrylcholinesterase (BuChE) has been linked to its effects on APP. This selective inhibition has been shown to lower both intracellular and extracellular levels of APP in a manner that is dependent on both the dose and the duration of administration. scispace.com In transgenic mouse models that overexpress human mutant APP, treatment with selective and potent BuChE inhibitors resulted in lower brain levels of the Aβ peptide when compared to control mice, as well as reduced intra- and extracellular β-amyloid precursor protein. scispace.com

Research on the related compound, phenserine (B12825), further supports these findings. Studies have indicated that phenserine can protect against increases in βAPP in animals with forebrain cholinergic lesions and can also reduce βAPP production in naive animals. nih.gov The mechanism for this is believed to be the regulation of βAPP translation. nih.gov

Table 1: Effect of this compound on Amyloid Precursor Protein (APP)

Model System Tissue/Fluid Observed Effect Reference
Animals with cholinergic forebrain lesions Cerebrospinal Fluid (CSF) In vivo reduction in APP levels scispace.comresearchgate.net
Preclinical animal models Brain Tissue Reduction in intracellular and extracellular APP levels scispace.com
Transgenic mice (overexpressing human mutant APP) Brain Tissue Lowered Aβ peptide and β-amyloid precursor protein levels scispace.com

Preclinical Tolerability Assessment in Rodent Models

Preclinical studies involving rodent models have indicated that this compound is well-tolerated. Research in aged rats demonstrated that the administration of N1-phenethylcymserine was nontoxic. nih.govpsychiatrist.com

A notable finding from these studies is the low cholinergic toxicity associated with cymserine (B1245408) analogs, including this compound. nih.govpsychiatrist.com Even at high doses, these analogs did not induce the typical cholinergic toxicity observed with other cholinesterase inhibitors in animal models. karger.com This suggests that the therapeutic benefits of BuChE inhibition by this compound may be achievable without the common adverse effects that are centrally mediated and associated with elevated acetylcholine levels in the brain. karger.com The lack of significant cholinergic toxicity in transgenic mice treated with selective BuChE inhibitors further supports this observation. karger.com

Table 2: Preclinical Tolerability of this compound in Rodents

Rodent Model Key Finding Reference
Aged rats Nontoxic upon administration nih.govpsychiatrist.com
Rat model Demonstrated low cholinergic toxicity nih.govpsychiatrist.com
Animal models High doses did not cause typical cholinergic toxicity karger.com

Pharmacodynamic Duration of Action in Animal Models

The pharmacodynamic profile of this compound is characterized by its selective and sustained inhibition of butyrylcholinesterase (BuChE). In one study, a 39% inhibition of brain BuChE by (-)-N1-phenethylcymserine was achieved without a significant effect on acetylcholinesterase (AChE), leading to a rise in acetylcholine levels comparable to that of other cholinesterase inhibitors. nih.gov This is significant given that the rat brain, similar to a healthy human brain, is composed of approximately 90% AChE and 10% BuChE. nih.gov

The structural characteristics of this compound contribute to its extended duration of action. As an aryl carbamate (B1207046), it forms a more stable carbamylated enzyme-drug complex compared to simple alkyl carbamates. nih.gov This stability results in a slower decarbamylation rate, thereby inducing a longer period of cholinesterase inhibition. nih.govresearchgate.net This is in contrast to compounds like physostigmine (B191203), which have a much shorter pharmacodynamic half-life. researchgate.net Studies on aryl carbamates of (-)-physostigmine have confirmed a relatively long-acting cholinesterase inhibition in rodent models. nih.gov

In functional assessments, this compound has demonstrated a lasting impact on synaptic plasticity. In rat hippocampal slices, the compound significantly enhanced long-term potentiation (LTP) compared to a vehicle control, indicating a durable effect on synaptic function. researchgate.net

Table 3: Pharmacodynamic Profile of this compound in Animal Models

Parameter Animal Model Finding Reference
Enzyme Inhibition Rat 39% inhibition of brain BuChE with no significant effect on AChE nih.gov
Duration of Action Rodent Long-acting due to stable carbamylated enzyme complex nih.gov
Synaptic Plasticity Rat Hippocampal Slices Significantly enhanced Long-Term Potentiation (LTP) researchgate.net

Advanced Research Methodologies and Computational Studies on Phenethylcymserine

Ex Vivo Methodologies for Cholinesterase Activity and Inhibition Assessment

A cornerstone in the evaluation of (-)-Phenethylcymserine is the ex vivo assessment of its inhibitory effects on cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These assays are critical for determining the potency and selectivity of the compound and its derivatives.

Ex vivo studies typically utilize biological samples, such as human red blood cells for AChE and plasma for BChE, to measure enzyme activity in a more physiologically relevant environment than purely in vitro assays with purified enzymes. science.govnih.govnih.gov The most common method employed for this purpose is the Ellman's assay, or its modifications. researchgate.net This spectrophotometric method relies on the hydrolysis of acetylthiocholine (B1193921) (or butyrylthiocholine) by the respective cholinesterase. The product of this reaction, thiocholine, then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at a specific wavelength. The rate of color development is proportional to the cholinesterase activity.

To assess the inhibitory potential of this compound, the assay is performed in the presence of varying concentrations of the compound. The concentration of the inhibitor that reduces the enzyme activity by 50% is determined and expressed as the IC₅₀ value. A lower IC₅₀ value indicates a more potent inhibitor.

Studies have demonstrated that this compound is a highly potent and selective inhibitor of BChE. frontiersin.org For instance, its IC₅₀ value for BChE is in the low nanomolar range, while its inhibitory activity against AChE is significantly lower, indicating high selectivity. frontiersin.org This selectivity is a key characteristic that has driven further research into its therapeutic potential.

Table 1: Example of Ex Vivo Cholinesterase Inhibition Data for this compound and Related Compounds

CompoundTarget EnzymeIC₅₀ (nM)Selectivity (AChE/BChE)
This compoundHuman BChE6.0>5000
This compoundHuman AChE>30,000
(-)-CymserineHuman BChE5114.9
(-)-CymserineHuman AChE760

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. frontiersin.org

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools in the study of this compound, providing atomic-level insights that complement experimental findings and guide the design of new, improved analogs.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, in this case, this compound to the active site of BChE or AChE. smolecule.comnih.gov These simulations help to visualize the binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity. For this compound, docking studies have revealed how its phenethyl group can fit into the acyl-binding pocket of BChE, contributing to its high affinity and selectivity.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-enzyme complex over time. researchgate.netpeerj.comyoutube.com By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose and provide insights into the conformational changes that may occur upon binding. These simulations can help to refine the understanding of the binding mechanism and provide a more accurate estimation of the binding free energy.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. science.govscience.govinrae.fr In the context of this compound, QSAR studies have been employed to understand how modifications to its chemical structure affect its cholinesterase inhibitory activity. inrae.fridrblab.net

To build a QSAR model, a set of related compounds with known biological activities (e.g., IC₅₀ values) is used. For each compound, a set of molecular descriptors is calculated, which are numerical representations of its physicochemical properties, such as hydrophobicity, electronic properties, and steric parameters. Statistical methods are then used to develop an equation that correlates these descriptors with the biological activity. Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing which analogs to synthesize and test experimentally.

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Computational models can predict these properties based on the chemical structure, helping to identify potential liabilities before significant resources are invested. science.govarxiv.org For this compound and its analogs, computational ADMET predictions can provide general insights into properties like blood-brain barrier permeability, plasma protein binding, and potential for metabolic stability. These predictions are based on large datasets of known compounds and their experimental ADMET properties, using various machine learning and statistical models. It is important to note that these are predictive models and serve as a guide for further experimental validation.

Application of Chemoinformatics and Bioinformatics in Analog Design

Chemoinformatics and bioinformatics play a crucial role in the rational design of novel analogs of this compound with improved properties. science.govnih.gov Chemoinformatics tools are used to manage and analyze large chemical datasets, perform virtual screening of compound libraries to identify new potential inhibitors, and assist in the design of focused libraries of analogs for synthesis.

Bioinformatics tools are employed to analyze the structure and function of the target enzymes, AChE and BChE. By comparing the sequences and structures of these enzymes, researchers can identify key differences that can be exploited to design selective inhibitors. For example, the differences in the active site gorge between AChE and BChE are a key factor in the selectivity of this compound. By leveraging this structural information, new analogs can be designed to optimize interactions with the target enzyme while minimizing off-target effects. The integration of computational and experimental approaches has been instrumental in the exploration of this compound and its potential as a therapeutic agent.

Future Research Directions and Translational Potential of Phenethylcymserine

The unique pharmacological profile of (-)-Phenethylcymserine, particularly its potent and selective inhibition of butyrylcholinesterase (BChE), positions it as a valuable chemical scaffold for the development of novel therapeutics for complex neurological disorders. The following sections outline key areas of future research that could unlock its full translational potential.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for (-)-Phenethylcymserine, and how can purity be ensured during synthesis?

  • Methodological Answer : this compound synthesis typically involves stereoselective alkylation and chiral resolution steps. Key protocols include using HPLC with chiral stationary phases (e.g., amylose-based columns) to isolate enantiomers. Purity verification requires nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation. Reproducibility hinges on strict adherence to documented procedures, such as those in peer-reviewed syntheses (e.g., solvent ratios, temperature gradients) .

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

  • Methodological Answer : Essential techniques include:

  • Chromatography : Reverse-phase HPLC for assessing purity and stability under varying pH/temperature .
  • Spectroscopy : FTIR for functional group identification and UV-Vis for quantifying concentration in solution.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions.
    Cross-validation with literature data (e.g., spectral libraries like SciFinder) ensures accuracy .

Q. How can researchers access reliable toxicity and pharmacokinetic (PK) data for this compound?

  • Methodological Answer : Prioritize primary literature from journals like Journal of Medicinal Chemistry or Toxicological Sciences. Repositories like PubChem and ChEMBL provide curated datasets. For PK studies, validate protocols using in vitro (e.g., microsomal stability assays) and in vivo (rodent models) data, ensuring alignment with OECD guidelines for reproducibility .

Advanced Research Questions

Q. What experimental designs are optimal for investigating this compound’s mechanism of action in neurodegenerative models?

  • Methodological Answer : Use a PICO framework (Population: neuronal cell lines; Intervention: this compound dosing; Comparison: untreated controls; Outcome: synaptic protein expression). Employ RNA-seq or proteomics to identify pathways (e.g., acetylcholine esterase inhibition). Control for batch effects via randomized block designs and blinded data analysis .

Q. How should researchers address contradictions in reported IC50 values for this compound across studies? **

  • Methodological Answer : Conduct a meta-analysis to evaluate variables:

  • Assay conditions : pH, buffer composition, and cell line specificity (e.g., SH-SY5Y vs. PC12 cells).
  • Data normalization : Use internal standards (e.g., β-galactosidase controls) to minimize inter-lab variability.
  • Statistical rigor : Apply Bland-Altman plots to assess agreement between datasets .

Q. What strategies enhance the translational relevance of this compound studies from animal models to human trials?

  • Methodological Answer :

  • Dose extrapolation : Apply allometric scaling (e.g., body surface area adjustment) between species.
  • Biomarker validation : Corrogate preclinical outcomes (e.g., cerebrospinal fluid acetylcholine levels) with clinical endpoints.
  • Ethical compliance : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) for trial design, including IRB-approved protocols for human subjects .

Data and Reproducibility

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

  • Methodological Answer :

  • Protocol standardization : Document all steps (e.g., cell passage number, serum batch) in supplemental materials.
  • Open data : Share raw datasets via repositories like Figshare or Zenodo.
  • Reagent validation : Use certified reference materials (CRMs) for compound verification .

Q. What are best practices for synthesizing conflicting literature on this compound’s metabolic pathways?

  • Methodological Answer :

  • Systematic review : Use PRISMA guidelines to screen studies, focusing on high-impact journals.
  • In silico modeling : Apply tools like Schrödinger’s ADMET Predictor to simulate hepatic metabolism and cross-validate with experimental LC-MS/MS data .

Ethical and Methodological Pitfalls

Q. What common pitfalls arise in this compound research, and how can they be mitigated?

  • Methodological Answer :

  • Overinterpretation : Avoid conflating correlation with causation; use shRNA knockdowns or CRISPR to confirm target engagement.
  • Bias control : Implement double-blinding in behavioral assays and randomize treatment groups.
  • Data transparency : Disclose all negative results to avoid publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.